molecular formula C18H22N2O4S2 B2639757 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 949770-54-1

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2639757
CAS No.: 949770-54-1
M. Wt: 394.5
InChI Key: XHSFHKPNBACZTP-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide (CAS 949770-54-1) is a synthetic organic compound with a molecular formula of C18H22N2O4S2 and a molecular weight of 394.51 g/mol. This reagent features a unique molecular architecture combining a 2,4,6-trimethylbenzenesulfonamide group linked to a phenyl ring substituted with a 1,1-dioxo-1λ⁶,2-thiazolidine moiety. The structural motif of the 1,2-thiazolidine ring in a sulfonamide framework is associated with a range of potential bioactive properties, making it a compound of interest in several research domains. Compounds within the thiazolidinone family have demonstrated significant pharmacological potential in scientific literature, including investigated anticonvulsant, antimicrobial, anticancer, and anti-inflammatory activities . The presence of the sulfonamide functional group is also significant, as this class of compounds is known for its diverse biological activities and is a common feature in many therapeutic agents . Researchers may utilize this chemical as a key intermediate or building block in medicinal chemistry for the design and synthesis of novel bioactive molecules. It also serves as a valuable reference standard in analytical chemistry and as a candidate for high-throughput screening in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13-11-14(2)18(15(3)12-13)26(23,24)19-16-5-7-17(8-6-16)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSFHKPNBACZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C18H20N2O5S
  • Molecular Weight : 376.43 g/mol

The compound features a thiazolidinone moiety linked to a sulfonamide group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For example, compounds with structural similarities to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study assessed the in vitro cytotoxic activity of benzenesulfonamides against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 3.99 µM for MDA-MB-468 cells and 4.51 µM for CCRF-CM cells . This suggests that modifications to the sulfonamide structure can enhance anticancer activity.

The mechanism underlying the anticancer activity is thought to involve:

  • Inhibition of Carbonic Anhydrases (CAs) : Some sulfonamides act as inhibitors of carbonic anhydrases, enzymes that play a role in tumor growth and metastasis. The inhibition of these enzymes can disrupt tumor microenvironmental pH regulation .
  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells by activating caspases, which are critical for the cellular apoptosis pathway .

Antimicrobial Activity

In addition to anticancer effects, this compound may exhibit antimicrobial properties . Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Experimental Findings

Research has demonstrated that sulfonamides can effectively inhibit a range of Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of the thiazolidinone-containing sulfonamide remains an area for further exploration.

Cardiovascular Effects

Emerging evidence suggests that some sulfonamide derivatives can influence cardiovascular parameters. A study indicated that certain benzenesulfonamides produced significant changes in perfusion pressure in experimental models . This highlights the need for further investigation into the cardiovascular implications of this compound.

Summary of Research Findings

Study Focus Findings Reference
Anticancer ActivityIC50 values of 3.99 µM against MDA-MB-468; apoptosis induction via caspases
Antimicrobial ActivityPotential inhibition of bacterial growth; further studies needed
Cardiovascular EffectsAlterations in perfusion pressure observed in experimental models

Comparison with Similar Compounds

Thienopyrimidine-Based Analogs (ZINC26710739 and ZINC26710858)

Structures :

  • ZINC26710739: N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thieno[3,2-e]pyrimidin-4-amine
  • ZINC26710858: N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thieno[2,3-e]pyrimidin-4-amine

Key Differences :

  • Core Structure: Both ZINC compounds replace the trimethylbenzene sulfonamide with thienopyrimidine amines, introducing fused heterocyclic systems.
  • Biological Activity : These analogs inhibit Entamoeba histolytica pyridoxal kinase (EhPLK), with IC₅₀ values of 3.2 µM (ZINC26710739) and 2.8 µM (ZINC26710858) . Docking studies reveal interactions with the PLP-binding site, emphasizing the role of the thiazolidine-phenyl group in target engagement .

Ethane Diamide Derivative (N’-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide)

Structure :

  • Contains an ethanediamide (oxamide) group with a hydroxyethyl substituent instead of the sulfonamide.

Key Differences :

  • Solubility : The hydroxyethyl group improves aqueous solubility compared to the hydrophobic trimethylbenzene sulfonamide.
  • Molecular Weight : Lower molecular weight (327.36 g/mol vs. ~380–400 g/mol estimated for the target compound) due to the absence of bulky aromatic substituents .

1,2,4-Triazole Sulfonamides

Structures :

  • Synthesized compounds include 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) .

Key Differences :

  • Tautomerism : Triazole-thione tautomerism (absent in the target compound) influences electronic distribution and binding modes.
  • Substituent Effects : Halogenated phenyl groups (Cl, Br) in these analogs modulate electron-withdrawing effects, whereas the target compound’s trimethyl groups prioritize steric effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
Target Compound (N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide) C₁₆H₁₈N₂O₄S₂ (estimated) ~380–400 Trimethylbenzene sulfonamide, thiazolidine-1,1-dioxide Not reported
ZINC26710739 C₁₅H₁₃N₅O₂S₂ 375.43 Thieno[3,2-e]pyrimidine, thiazolidine-1,1-dioxide EhPLK inhibitor (IC₅₀ = 3.2 µM)
ZINC26710858 C₁₅H₁₃N₅O₂S₂ 375.43 Thieno[2,3-e]pyrimidine, thiazolidine-1,1-dioxide EhPLK inhibitor (IC₅₀ = 2.8 µM)
N’-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide C₁₃H₁₇N₃O₅S 327.36 Hydroxyethyl oxamide, thiazolidine-1,1-dioxide Not reported

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The thiazolidine-1,1-dioxide group is critical for target engagement in kinase inhibition, as seen in ZINC compounds . However, the trimethylbenzene sulfonamide in the target compound may limit solubility, necessitating formulation optimization.
  • Synthetic Feasibility : Methods from triazole sulfonamide synthesis (e.g., Friedel-Crafts sulfonylation ) could be adapted for the target compound, though steric hindrance from trimethyl groups may require modified reaction conditions.
  • Biological Potential: While the target compound’s activity remains uncharacterized, its structural analogs demonstrate kinase inhibition, suggesting plausible therapeutic avenues in infectious or metabolic diseases.

Q & A

Q. How to design controls for off-target effects in kinase inhibition screens?

  • Answer: Include broad-spectrum kinase inhibitors (e.g., staurosporine) as positive controls and scrambled analogs (e.g., methyl group repositioning) as negative controls. Use kinome-wide profiling (e.g., KinomeScan) at 1 µM to identify promiscuity hotspots .

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